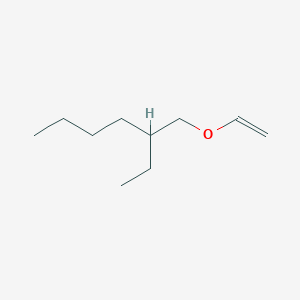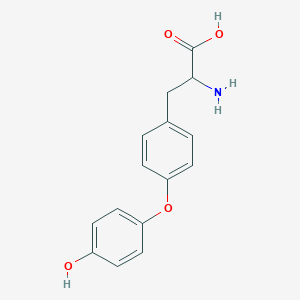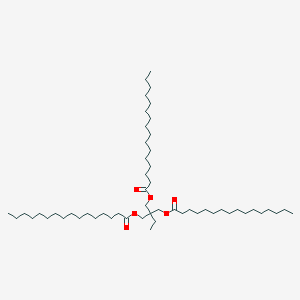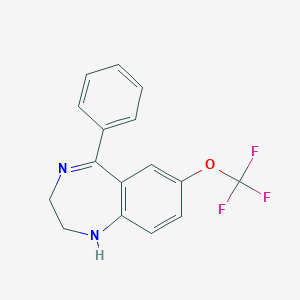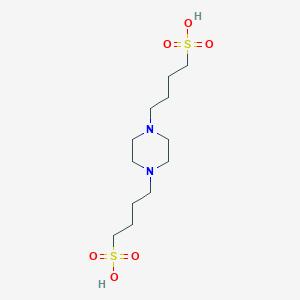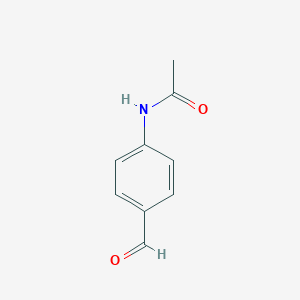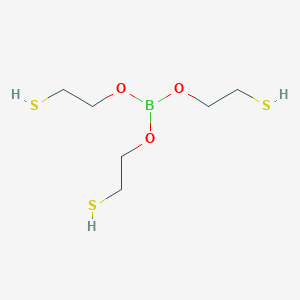
Tri(2-mercaptoethyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(2-mercaptoethyl) borate (TMB) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields. TMB is a versatile molecule that can be easily synthesized and modified to suit different research needs. In
科学的研究の応用
Tri(2-mercaptoethyl) borate has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the detection of heavy metals in water, and as a stabilizer for polymers. In recent years, Tri(2-mercaptoethyl) borate has gained attention for its potential use in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of Tri(2-mercaptoethyl) borate is not fully understood. However, it is believed that Tri(2-mercaptoethyl) borate exerts its biological effects by interacting with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and activity, ultimately resulting in the observed biological effects.
生化学的および生理学的効果
Tri(2-mercaptoethyl) borate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tri(2-mercaptoethyl) borate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tri(2-mercaptoethyl) borate has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of Tri(2-mercaptoethyl) borate is its ease of synthesis and modification. Tri(2-mercaptoethyl) borate can be easily synthesized using inexpensive starting materials and can be modified to suit different research needs. Additionally, Tri(2-mercaptoethyl) borate is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, one limitation of Tri(2-mercaptoethyl) borate is its potential toxicity. While Tri(2-mercaptoethyl) borate has been shown to be relatively non-toxic in vitro, more studies are needed to fully understand its toxicity in vivo.
将来の方向性
There are many potential future directions for Tri(2-mercaptoethyl) borate research. One area of interest is the development of Tri(2-mercaptoethyl) borate-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, Tri(2-mercaptoethyl) borate could be used as a tool for studying protein structure and function. Finally, Tri(2-mercaptoethyl) borate could be modified to target specific proteins or cellular pathways, allowing for more targeted and effective therapies.
Conclusion:
In conclusion, Tri(2-mercaptoethyl) borate is a versatile molecule with a wide range of potential applications in scientific research. Its ease of synthesis and modification, along with its anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While more research is needed to fully understand its mechanism of action and toxicity, Tri(2-mercaptoethyl) borate is a promising molecule with many potential future directions.
合成法
Tri(2-mercaptoethyl) borate can be synthesized using a simple one-step reaction between boric acid and 2-mercaptoethanol. The reaction takes place in an aqueous medium and is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
特性
CAS番号 |
15582-80-6 |
|---|---|
製品名 |
Tri(2-mercaptoethyl) borate |
分子式 |
C6H15BO3S3 |
分子量 |
242.2 g/mol |
IUPAC名 |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChIキー |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
正規SMILES |
B(OCCS)(OCCS)OCCS |
その他のCAS番号 |
15582-80-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



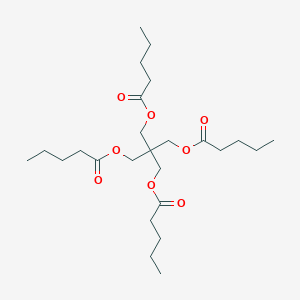
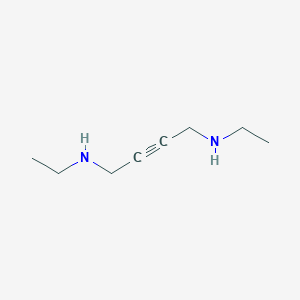
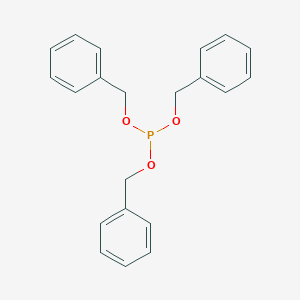
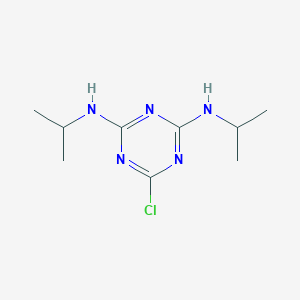
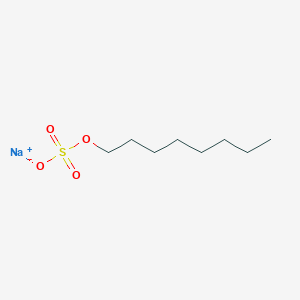
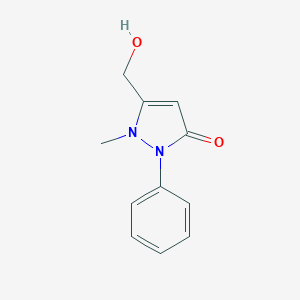
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
